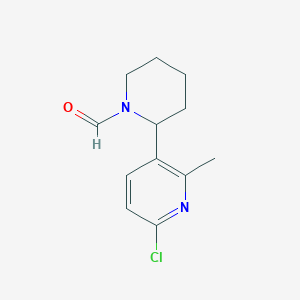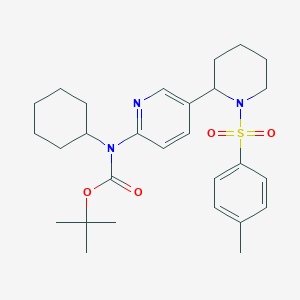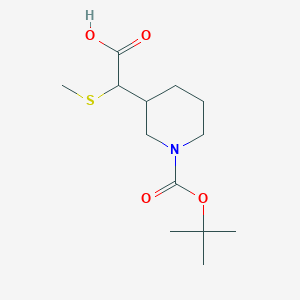
2-(1-(tert-Butoxycarbonyl)piperidin-3-yl)-2-(methylthio)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-(tert-Butoxycarbonyl)piperidin-3-yl)-2-(methylthio)acetic acid is a synthetic organic compound that features a piperidine ring substituted with a tert-butoxycarbonyl group and a methylthioacetic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(tert-Butoxycarbonyl)piperidin-3-yl)-2-(methylthio)acetic acid typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the tert-Butoxycarbonyl Group: The tert-butoxycarbonyl (Boc) group is introduced using Boc anhydride in the presence of a base such as triethylamine.
Attachment of the Methylthioacetic Acid Moiety: This step involves the reaction of the piperidine derivative with methylthioacetic acid or its derivatives under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring purity through purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
2-(1-(tert-Butoxycarbonyl)piperidin-3-yl)-2-(methylthio)acetic acid can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the Boc moiety can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or amines.
Substitution: Various substituted piperidine derivatives.
科学的研究の応用
2-(1-(tert-Butoxycarbonyl)piperidin-3-yl)-2-(methylthio)acetic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(1-(tert-Butoxycarbonyl)piperidin-3-yl)-2-(methylthio)acetic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding or chemical modification. The pathways involved would vary based on the specific biological context.
類似化合物との比較
Similar Compounds
2-(1-(tert-Butoxycarbonyl)piperidin-3-yl)acetic acid: Lacks the methylthio group.
2-(1-(tert-Butoxycarbonyl)piperidin-3-yl)-2-(ethylthio)acetic acid: Contains an ethylthio group instead of a methylthio group.
2-(1-(tert-Butoxycarbonyl)piperidin-3-yl)-2-(phenylthio)acetic acid: Contains a phenylthio group instead of a methylthio group.
Uniqueness
The presence of the methylthio group in 2-(1-(tert-Butoxycarbonyl)piperidin-3-yl)-2-(methylthio)acetic acid imparts unique chemical properties, such as increased lipophilicity and potential for specific biological interactions, distinguishing it from similar compounds.
特性
分子式 |
C13H23NO4S |
|---|---|
分子量 |
289.39 g/mol |
IUPAC名 |
2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]-2-methylsulfanylacetic acid |
InChI |
InChI=1S/C13H23NO4S/c1-13(2,3)18-12(17)14-7-5-6-9(8-14)10(19-4)11(15)16/h9-10H,5-8H2,1-4H3,(H,15,16) |
InChIキー |
XJCVLEFLRKEFNL-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)C(C(=O)O)SC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


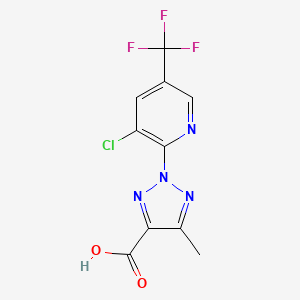
![2-(4-Methoxyphenyl)-8,8-dimethyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine](/img/structure/B15057829.png)
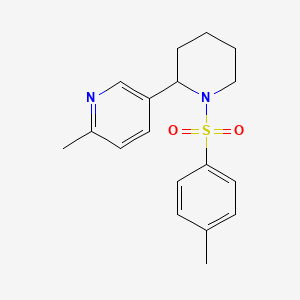

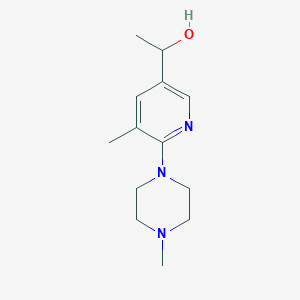

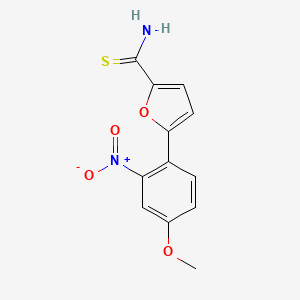
![2-amino-N-[(3S)-1-benzylpyrrolidin-3-yl]-N-propan-2-ylpropanamide](/img/structure/B15057864.png)

